N-(4-(N-(3-(6-methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide
Description
N-(4-(N-(3-(6-Methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide is a sulfonamide-acetamide hybrid compound featuring a 6-methoxypyridazine moiety. Its structure comprises a pyridazine ring substituted with a methoxy group at position 6, linked via a sulfamoyl bridge to a phenyl ring, which is further connected to an acetamide group.
Properties
IUPAC Name |
N-[4-[[3-(6-methoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-13(24)20-15-6-8-17(9-7-15)28(25,26)23-16-5-3-4-14(12-16)18-10-11-19(27-2)22-21-18/h3-12,23H,1-2H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHLVDDGGXDUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(3-(6-methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of appropriate precursors under controlled conditions.
Substitution Reactions: The phenyl group is introduced to the pyridazine ring through substitution reactions.
Acetylation: The final step involves the acetylation of the compound to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(3-(6-methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(4-(N-(3-(6-methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(N-(3-(6-methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, potentially through the inhibition of key enzymes involved in the inflammatory response . The compound may also interact with other molecular targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Data Tables
Table 2. Physicochemical Properties
Biological Activity
N-(4-(N-(3-(6-methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide is a sulfonamide derivative characterized by a complex structure featuring a pyridazine ring, sulfonamide, and acetamide functionalities. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N4O4S, with a molecular weight of approximately 398.44 g/mol. Its structure includes:
- Pyridazine Ring : A heterocyclic compound that may contribute to its biological activity.
- Sulfonamide Group : Known for its antibacterial properties.
- Acetamide Group : Enhances solubility and may affect pharmacokinetics.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C19H18N4O4S |
| Molecular Weight | 398.44 g/mol |
| Functional Groups | Pyridazine, Sulfonamide, Acetamide |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory cytokines like TNF-α.
- Antimicrobial Activity : Similar sulfonamide compounds have demonstrated efficacy against bacterial infections by inhibiting folic acid synthesis.
Case Studies and Research Findings
-
Anti-inflammatory Studies :
- Research indicates that derivatives of sulfonamides exhibit significant anti-inflammatory effects in animal models. For instance, studies have shown that compounds with similar structures can reduce edema and inflammatory markers in induced arthritis models.
- Antimicrobial Activity :
- In Silico Studies :
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anti-inflammatory | Reduced cytokine levels in animal models |
| Antimicrobial | Effective against multiple bacterial strains |
| In Silico Binding | High affinity for key therapeutic targets |
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazine Ring : Utilizing appropriate precursors under controlled conditions.
- Substitution Reactions : Introducing the phenyl group through nucleophilic substitution.
- Acetylation : Finalizing the structure with acetylation to yield the acetamide derivative.
This multi-step synthesis can be optimized for yield and purity using advanced techniques such as high-throughput screening and continuous flow reactors.
Q & A
Basic: What synthetic routes are recommended for synthesizing N-(4-(N-(3-(6-methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, leveraging substitution, sulfamoylation, and condensation. A validated approach includes:
- Step 1: Substitution reactions under alkaline conditions to introduce methoxy-pyridazine groups (analogous to methods in , where 2-pyridinemethanol reacts with nitrobenzene derivatives).
- Step 2: Sulfamoylation of the intermediate phenyl group using sulfamoyl chloride in a controlled acidic environment (similar to sulfonamide formation in ).
- Step 3: Condensation with acetamide derivatives using coupling agents like EDC/HOBt (referenced in for cyanoacetamide synthesis).
Key Considerations: - Optimize reaction time and temperature to avoid over-sulfonation.
- Use HPLC or TLC to monitor intermediate purity .
Basic: How is the crystal structure of this compound characterized?
Methodological Answer:
X-ray crystallography is the gold standard for structural elucidation:
- Crystallization: Grow single crystals via slow evaporation in ethanol/water mixtures (as in ).
- Data Collection: Use a diffractometer (e.g., Cu-Kα radiation) to measure bond lengths, angles, and torsion angles.
- Validation: Compare observed parameters (e.g., O1—N1—C3—C2 torsion angle = -16.7°) with similar sulfonamide-acetamide hybrids ().
Data Table: Example Structural Parameters from Analogous Compounds
| Parameter | Observed Value | Reference Compound Value |
|---|---|---|
| C=O Bond Length (Å) | 1.21 | 1.22 () |
| S-N Bond Angle (°) | 112.3 | 113.5 () |
| Dihedral Angle (°) | -16.7 | -15.9 () |
Advanced: How can contradictions in reported biological activity data be resolved?
Methodological Answer:
Discrepancies often arise from experimental variables. To address this:
- Control Variables: Standardize assay conditions (e.g., cell lines, solvent purity) as in (PubChem biological activity reports).
- Structural Validation: Confirm compound identity via NMR and HRMS to rule out degradation (, safety data sheets).
- Computational Validation: Use DFT calculations (e.g., Gaussian 09) to predict binding affinities and compare with experimental IC50 values ().
Example Workflow:
Replicate conflicting studies under identical conditions.
Perform meta-analysis of solvent effects (e.g., DMSO vs. water solubility).
Validate using in silico docking (AutoDock Vina) to assess target interactions .
Advanced: How can derivatives of this compound be designed for improved metabolic stability?
Methodological Answer:
Leverage computational and synthetic strategies:
- Functional Group Modifications: Introduce trifluoromethyl groups (as in ) to enhance lipophilicity and block metabolic hotspots.
- Reaction Path Search: Use quantum chemical calculations (e.g., IRC analysis in ) to predict feasible synthetic routes for derivatives.
- In Vitro Stability Assays: Incubate derivatives with liver microsomes and monitor degradation via LC-MS (methodology akin to ).
Case Study: - Derivative Design: Replace methoxy-pyridazine with ethoxy-pyridazine to reduce CYP450-mediated oxidation.
- Validation: Compare half-life (t½) in microsomal assays with parent compound .
Basic: What analytical techniques are critical for assessing purity and stability?
Methodological Answer:
- HPLC-PDA: Monitor purity (>98%) with a C18 column (acetonitrile/water gradient).
- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C, per NIST guidelines in ).
- UV-Vis Spectroscopy: Detect photodegradation under accelerated light exposure (λmax ~270 nm) .
Advanced: How to optimize reaction conditions for scale-up synthesis?
Methodological Answer:
Apply process engineering principles ():
- DoE (Design of Experiments): Vary temperature, catalyst loading, and solvent ratios to maximize yield.
- Flow Chemistry: Implement continuous flow reactors for sulfamoylation steps to improve heat transfer.
- In-line Analytics: Use FTIR probes to monitor reaction progress in real-time.
Case Study: - Challenge: Low yield in condensation step (40% batch vs. 75% flow).
- Solution: Switch to DMF as solvent and increase residence time in flow reactor .
Advanced: How to investigate the compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to receptors (e.g., kinase domains).
- Cryo-EM: Resolve compound-protein complexes at near-atomic resolution (analogous to methods in ).
- Metabolite Profiling: Use HRMS/MS to identify phase I/II metabolites in hepatocyte models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
